7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-acetyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-7(15)8-2-4-11-10(6-8)9-3-5-12(16)13(9)14-11/h2,4,6,14H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMNUWWJXXWXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=C2CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30835842 | |
| Record name | 7-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30835842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830347-25-6 | |
| Record name | 7-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30835842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Acetyl 1,2 Dihydrocyclopenta B Indol 3 4h One and Analogous Ring Systems
Classical and Named Reactions in Cyclopenta[b]indolone Synthesis
Friedel-Crafts Acylation Strategies for Ring Closure
The intramolecular Friedel-Crafts acylation is a fundamental strategy for forming the five-membered ketone ring of the cyclopenta[b]indolone system. This reaction typically involves an indole (B1671886) derivative bearing a carboxylic acid or acyl chloride side chain, which undergoes an acid-promoted electrophilic aromatic substitution to achieve ring closure. While effective, this approach can sometimes necessitate harsh reaction conditions. nih.gov The key electrophile in this process is often an acylium ion, generated from the precursor by a strong acid. youtube.com
Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, serving as both a strong mineral acid and a powerful dehydrating agent. nih.gov In the context of cyclopenta[b]indolone synthesis, PPA is frequently employed to facilitate intramolecular Friedel-Crafts acylations. It promotes the formation of the necessary acylium ion from a carboxylic acid precursor, such as an indole-3-propanoic acid derivative, and catalyzes the subsequent cyclization onto the electron-rich indole nucleus. PPA's viscous nature allows it to serve as a solvent at elevated temperatures, driving the reaction towards the desired product. Its efficacy has been demonstrated in various heterocyclic syntheses, including intramolecular acylations to form fused ring systems. nih.gov
The classical Friedel-Crafts acylation can be catalyzed by a range of Brønsted and Lewis acids. wikipedia.org Beyond PPA, common Lewis acids such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄) are effective in promoting the reaction. researchgate.netnih.gov The choice of catalyst can significantly impact reaction efficiency and substrate scope. For instance, boron trifluoride etherate has been reported as an effective promoter for the 3-acylation of indoles with anhydrides under mild conditions. researchgate.net Optimization of these protocols involves screening different Lewis acids, solvents, and reaction temperatures to maximize the yield of the cyclized product while minimizing side reactions. The reactivity of the indole substrate, particularly the substituents on the aromatic ring, also plays a crucial role in the success of the cyclization.
Nazarov Cyclization for Cyclopenta[b]indole (B15071945) Frameworks
The Nazarov cyclization, a 4π-electrocyclization of a pentadienyl cation, is a powerful and step-economical method for constructing cyclopentenone rings and has been successfully applied to the synthesis of cyclopenta[b]indole frameworks. nih.govoaepublish.com This approach allows for the formation of both the pyrrole (B145914) and cyclopentane (B165970) rings in a single step under mild conditions. nih.gov
Several catalytic systems have been developed to initiate the cyclization cascade:
Lewis Acid Catalysis : An iron(III) bromide (FeBr₃)-catalyzed intramolecular interrupted Nazarov cyclization of 1,4-pentadien-3-ols has been developed to prepare substituted cyclopenta[b]indoles with good yields and high diastereoselectivity. nih.govsemanticscholar.orgfao.org
Gold(I) Catalysis : A tandem gold(I)-catalyzed rearrangement/Nazarov cyclization of enynyl acetates generates cyclopenta[b]indol-1-ones. The process involves a nih.govnih.gov-sigmatropic rearrangement to form a pentadienyl cation, which then undergoes the Nazarov cyclization. nih.govsemanticscholar.org
Copper(II) Catalysis : Chiral copper(II)-box complexes have been used to catalyze an asymmetric Nazarov cyclization of indoles, yielding highly enantioenriched cyclopenta[b]indoles. semanticscholar.org
Organocatalysis : Chiral phosphoric acids have been shown to catalyze Nazarov-type cyclizations of aryl-substituted 3-alkynyl-2-indolylmethanols, providing an efficient route to axially chiral 3,4-dihydrocyclopenta[b]indole scaffolds. oaepublish.com
Table 1: Catalytic Systems for Nazarov Cyclization in Cyclopenta[b]indole Synthesis
| Catalyst System | Substrate Type | Product Type | Reference |
|---|---|---|---|
| FeBr₃ | 1,4-Pentadien-3-ols | Substituted Cyclopenta[b]indoles | nih.gov |
| Gold(I) | Enynyl acetates | Cyclopenta[b]indol-1-ones | nih.govsemanticscholar.org |
| Chiral [Cu(II)(box)] | β-Keto ester containing indoles | Enantioenriched Cyclopenta[b]indoles | semanticscholar.org |
| Chiral Phosphoric Acid | 3-Alkynyl-2-indolylmethanols | Axially Chiral Dihydrocyclopenta[b]indoles | oaepublish.com |
Fischer Indole Synthesis and its Application to Fused Systems
The Fischer indole synthesis is one of the oldest and most important methods for preparing substituted indoles. thermofisher.com The reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com This method has been traditionally used to construct cyclopenta[b]indoles by reacting appropriate phenylhydrazines with cyclopentanone (B42830) derivatives. nih.gov However, classical Fischer indole synthesis can suffer from limitations such as poor regioselectivity with unsymmetrical ketones and a limited substrate scope. nih.govthermofisher.com
Modern advancements have addressed some of these drawbacks. For example, an asymmetric desymmetrizing Fischer indolization of 2,2-disubstituted cyclopentane-1,3-diones has been developed. researchgate.net This reaction, catalyzed by a combination of a spirocyclic chiral phosphoric acid and zinc chloride, provides optically active cyclopenta[b]indolones that feature an all-carbon quaternary stereocenter in good to excellent enantioselectivities. researchgate.net The Buchwald modification, a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, has expanded the scope of the Fischer indole synthesis, allowing for greater flexibility in substrate choice. wikipedia.org
Table 2: Application of Fischer Indole Synthesis to Fused Systems
| Reactants | Catalyst/Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| Phenylhydrazine and Cyclopentanone | Brønsted or Lewis Acid | Cyclopenta[b]indole | Traditional approach | nih.gov |
| Phenylhydrazine and 2,2-disubstituted cyclopentane-1,3-dione | Chiral Phosphoric Acid / ZnCl₂ | Optically active Cyclopenta[b]indolone | Asymmetric desymmetrization | researchgate.net |
| Aryl bromide and Hydrazone | Palladium Catalyst | N-Arylhydrazone (intermediate for indole) | Buchwald modification, expanded scope | wikipedia.org |
Transition Metal-Catalyzed Approaches
Transition metal catalysis offers versatile and efficient pathways for the synthesis of the cyclopenta[b]indole core, often under mild conditions with broad functional group tolerance. nih.gov These methods have become increasingly popular for constructing complex heterocyclic scaffolds. rsc.org
Prominent examples of transition metal-catalyzed syntheses include:
Palladium-Catalyzed Cycloadditions : Palladium-catalyzed dearomative [3+2] cycloaddition reactions between nitro-indoles and vinylcyclopropanes provide a diastereoselective route to cyclopenta[b]indolines. nih.govsemanticscholar.org The use of chiral ligands can render this transformation asymmetric, yielding optically active fused indolines. semanticscholar.org
Rhodium-Catalyzed Arylation : An asymmetric β-arylation of indole-derived α,β-unsaturated esters with aryl boronic acids, catalyzed by a rhodium complex, can produce intermediates that are subsequently transformed into cyclopenta[b]indoles through a multi-step sequence. semanticscholar.org
Silver(I)/Brønsted Acid Catalysis : A sequential catalysis involving silver(I) and a Brønsted acid enables the synthesis of 1,3-disubstituted cyclopenta[b]indoles from 3-(2-aminophenyl)-4-pentenyn-3-ols. The reaction proceeds via a 5-exo-dig cyclization followed by a Nazarov-type cyclization. semanticscholar.org
Gold(I)-Catalyzed Cyclization : As mentioned previously, gold(I) catalysts are effective in promoting tandem rearrangement/Nazarov cyclizations and other hydroamination/cyclization cascades to form functionalized cyclopenta[b]indoles. nih.govsemanticscholar.orgsemanticscholar.org
These metal-catalyzed transformations represent the forefront of synthetic strategies, enabling the construction of complex cyclopenta[b]indole derivatives with high levels of control over stereochemistry and regiochemistry. nih.gov
Rhodium-Catalyzed Intramolecular Alkene Hydroacylation for Cyclopenta[b]indolones
Rhodium catalysis has emerged as a powerful tool for the synthesis of cyclopenta[b]indolones through intramolecular alkene hydroacylation. This method provides an efficient route to construct the five-membered ring fused to the indole core.
A notable enantioselective approach for the synthesis of 1,4-dihydrocyclopenta[b]indol-3(2H)-ones and 3,4-dihydrocyclopenta[b]indol-1(2H)-ones has been developed using intramolecular rhodium-catalyzed hydroacylation of olefins. researchgate.net This strategy has proven effective for accessing these heterocyclic systems in high yields and with excellent enantioselectivities. researchgate.net The versatility of this protocol is demonstrated by its application to the hydroacylation of various vinyl-substituted aromatic and heteroaromatic carboxaldehydes, leading to the formation of the corresponding chiral fused-ring systems. researchgate.netmdpi.com
In a related three-component reaction, a rhodium catalyst, Rh2(OAc)4, facilitates the dehydrogenative coupling between indoles and diazoacetates. researchgate.net The resulting intermediate is then trapped by an α,β-unsaturated-α-keto ester through a Michael addition, leading to the formation of a polyfunctionalized cyclopenta[b]indole. researchgate.net
| Catalyst | Reactants | Product | Yield | Enantioselectivity | Reference |
| Rh(I) complex | 3-vinylindole-2-carboxaldehyde | 1,4-dihydrocyclopenta[b]indol-3(2H)-one | High | Excellent | researchgate.netmdpi.com |
| Rh2(OAc)4 / CuCl2 | Indole, Diazoacetate, α,β-unsaturated-α-keto ester | Polyfunctionalized cyclopenta[b]indole | Good | N/A | researchgate.net |
Palladium-Mediated Annulations and C-H Functionalization Strategies
Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic systems, and its application in the formation of cyclopenta[b]indolones is well-documented. researchgate.netnih.govjmbfs.org These strategies often involve annulation reactions or direct C-H functionalization of the indole nucleus. nih.govnih.gov
Palladium-catalyzed annulations of strained cyclic allenes have been reported as a method to generate fused heterocyclic products, including those with the cyclopenta[b]indole scaffold. mdpi.com This methodology employs aryl halides and cyclic allene precursors, leading to the formation of two new bonds and a stereocenter. mdpi.com Both diastereoselective and enantioselective variants of this reaction have been developed. mdpi.com
Another powerful approach is the palladium-catalyzed dearomative [3+2] cycloaddition of 3-nitroindoles with vinylcyclopropanes. researchgate.netmdpi.com This atom-economical method yields cyclopentannulated indolines with high diastereoselectivity. researchgate.netmdpi.com The reaction proceeds through a zwitterionic 1,3-dipole that undergoes a Michael addition with the 3-nitroindole, followed by an intramolecular attack of the nitronate anion on a π-allyl palladium(II) intermediate. mdpi.com
Furthermore, palladium-catalyzed intramolecular cyclization and C-H activation reactions provide a direct route to fused ring systems. These reactions often proceed with high selectivity, favoring specific ring closures based on steric and electronic factors. For instance, the intramolecular cyclization of diene systems can lead to the formation of fused cyclopentane rings.
| Catalyst System | Reactants | Key Transformation | Product | Reference |
| Pd(0) / Chiral Ligand | 3-nitroindole, Vinylcyclopropane | Dearomative [3+2] cycloaddition | Cyclopentannulated indoline (B122111) | researchgate.netmdpi.com |
| Pd(TFA)2 / dppf | 2-iodostyrene, Di-t-butyldiaziridinone | Sequential C-H activation/amination | Indole | jmbfs.org |
| Pd(OAc)2 / Pyridine (B92270) | Indole with pendant olefin | Aerobic oxidative annulation | Annulated indole | nih.gov |
Iron- and Copper-Catalyzed Ring-Forming Reactions
In addition to rhodium and palladium, iron and copper catalysts have been successfully employed in the synthesis of cyclopenta[b]indole ring systems, often providing cost-effective and environmentally benign alternatives.
Iron-Catalyzed Reactions:
An iron(II)-catalyzed annulation reaction has been developed for the construction of novel quinone-fused cyclopenta[2,1-b]indoles. This process involves a Michael addition, radical cyclization, and aromatization sequence starting from indolynaphthoquinones and 1,3-dicarbonyl compounds.
In another example, inexpensive and environmentally friendly FeBr3 has been used to catalyze the Nazarov cyclization of 1,4-pentadien-3-ols. researchgate.netmdpi.com This method allows for the synthesis of a diverse range of cyclopenta[b]indoles in a highly regio- and stereoselective manner under mild Lewis acidic conditions. researchgate.netmdpi.com The proposed mechanism involves the generation of a pentadienyl cation, which undergoes a Nazarov cyclization, followed by a stereoselective intramolecular nucleophilic amination. researchgate.netmdpi.com
Copper-Catalyzed Reactions:
Copper catalysis has been effectively used in the asymmetric Nazarov cyclization of indoles. researchgate.netmdpi.com The use of a chiral [Cu(II)(box)] complex allows for the synthesis of highly enantioenriched cyclopenta[b]indoles in good yields. researchgate.netmdpi.com The proposed mechanism involves the formation of a six-membered boat conformation between the Cu(II) complex and a β-keto ester, which, after isomerization and a 4π-electrocyclization, affords the desired products with excellent enantioselectivity. researchgate.netmdpi.com
| Catalyst | Reactants | Key Transformation | Product | Selectivity | Reference |
| Fe(II) salt | Indolynaphthoquinone, 1,3-dicarbonyl compound | Annulation (Michael addition/radical cyclization) | Quinone-fused cyclopenta[2,1-b]indole | N/A | |
| FeBr3 | 1,4-pentadien-3-ol | Nazarov cyclization/amination | Cyclopenta[b]indole | High regio- and stereoselectivity | researchgate.netmdpi.com |
| Chiral [Cu(II)(box)] complex | Indole, β-keto ester | Asymmetric Nazarov cyclization | Enantioenriched cyclopenta[b]indole | Excellent enantioselectivity | researchgate.netmdpi.com |
Multicomponent and Tandem Reaction Sequences
Multicomponent reactions (MCRs) and tandem (or cascade) reaction sequences offer significant advantages in terms of synthetic efficiency by combining multiple bond-forming events in a single operation. These strategies have been successfully applied to the synthesis of the cyclopenta[b]indole scaffold.
A rhodium-catalyzed three-component reaction has been developed for the diastereoselective synthesis of polyfunctionalized cyclopenta[b]indoles. researchgate.net This reaction involves the initial dehydrogenative coupling of an indole with a diazoacetate, followed by a Michael addition with an α,β-unsaturated-α-keto ester and an intramolecular Friedel-Crafts-type alkylation. researchgate.net
Tandem reactions, where a sequence of reactions occurs without the isolation of intermediates, have also been employed. For instance, a light-mediated tandem Giese/C-H functionalization has been developed for the direct formation of cyclopenta[b]indoles from 3-indole-α-ketoacids. This method utilizes the photoactive nature of the starting material to initiate a mild radical tandem reaction.
Another example is a tandem gold(I)-catalyzed rearrangement/Nazarov reaction of propargylacetate indoles, which provides an efficient synthesis of cyclopenta[b]indol-1-ones. This sequence is initiated by a-sigmatropic rearrangement to form a pentadienyl cation, which then undergoes a Nazarov cyclization.
| Reaction Type | Catalyst | Key Reactants | Product | Reference |
| Three-Component | Rh2(OAc)4 / CuCl2 | Indole, Diazoacetate, α,β-unsaturated-α-keto ester | Polyfunctionalized cyclopenta[b]indole | researchgate.net |
| Tandem | Visible Light | 3-indole-α-ketoacid | Cyclopenta[b]indole | |
| Tandem | Au(I) | Propargylacetate indole | Cyclopenta[b]indol-1-one |
Synthetic Challenges and Process Optimization
Despite the development of numerous elegant synthetic methodologies, challenges related to the efficiency of product isolation and the control of selectivity remain critical aspects of process optimization.
The isolation and purification of indole alkaloids and their derivatives can be challenging due to their structural complexity and potential for degradation. For acetylated compounds like 7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one, the presence of the acetyl group can influence the compound's polarity and stability, potentially complicating purification. researchgate.net
Common purification techniques for indole derivatives include column chromatography on silica gel or affinity chromatography. Crystallization is another effective method for obtaining highly pure material, often employed after initial chromatographic separation. The choice of solvent system for both chromatography and crystallization is crucial for achieving good separation and high recovery yields. In some cases, the acetyl protecting group itself can cause issues during certain reaction steps, leading to complex product mixtures and necessitating careful purification protocols. researchgate.net For complex mixtures, a combination of techniques, such as extraction followed by crystallization, may be required to achieve the desired purity.
Achieving high levels of regioselectivity and stereoselectivity is a paramount challenge in the synthesis of complex molecules like this compound.
Regioselectivity:
In reactions involving the indole nucleus, controlling the position of substitution is often difficult due to the multiple reactive sites. For instance, in the Fischer indole synthesis, the formation of one regioisomer over another is a critical consideration. Computational studies have shown that the energetic favorability of the-sigmatropic rearrangement transition state can dictate the regiochemical outcome. The electronic nature of substituents on the indole ring can also significantly influence the regioselectivity of subsequent reactions.
Stereoselectivity:
The construction of the cyclopenta[b]indole core often generates multiple stereocenters. Controlling the relative and absolute stereochemistry is a key challenge. Many of the metal-catalyzed reactions discussed previously have been developed in enantioselective versions through the use of chiral ligands. researchgate.netmdpi.com For example, rhodium-catalyzed hydroacylation and copper-catalyzed Nazarov cyclization can provide products with excellent enantioselectivity. researchgate.netmdpi.com In palladium-catalyzed dearomative [3+2] cycloadditions, the choice of chiral ligand is crucial for inducing high diastereoselectivity and enantioselectivity. researchgate.netmdpi.com The development of stereodivergent methods, where either diastereomer can be selectively obtained by tuning the catalyst or reaction conditions, is an ongoing area of research. researchgate.netmdpi.com
Chemical Transformations and Reactivity of the Cyclopenta B Indol 3 4h One Moiety
Derivatization of the Carbonyl and Indole (B1671886) Nitrogens
The ketone at the C-3 position is a prime site for derivatization, notably through reductive amination. This one-pot reaction transforms the carbonyl group into a secondary or tertiary amine. The process typically involves the initial formation of a hemiaminal intermediate by reacting the ketone with a primary or secondary amine, which then dehydrates to form an enamine or an iminium ion. Subsequent reduction of this intermediate in situ yields the corresponding amine.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. The reaction conditions can be tuned for chemoselectivity, tolerating a range of other functional groups. researchgate.netorganic-chemistry.org For the 7-acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one scaffold, this reaction provides a direct pathway to introduce diverse amine-containing substituents at the C-3 position, significantly expanding the molecular diversity accessible from this core structure.
Table 1: Reagents for Reductive Amination
| Reagent System | Amine Type | Typical Conditions |
|---|---|---|
| NaBH₄ / Acid Catalyst | Primary/Secondary | Methanol, Room Temperature |
| NaBH(OAc)₃ | Primary/Secondary | Dichloroethane, Room Temperature |
| InCl₃ / Et₃SiH | Primary/Secondary | Methanol, Room Temperature |
This table presents common reagent systems for the general reductive amination of ketones.
The indole nitrogen in the parent compound is acetylated, forming an amide. This N-acetyl group fundamentally alters the reactivity of the nitrogen atom and the entire indole ring system. Unlike a typical secondary amine found in unsubstituted indoles, the amide nitrogen is non-basic and non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent acetyl carbonyl group.
Consequently, direct N-functionalization reactions such as alkylation or acylation are not feasible without prior removal of the acetyl group. The presence of this electron-withdrawing group significantly decreases the electron density of the indole nucleus, a factor that profoundly influences its participation in other chemical transformations. nih.govacs.org
Electrophilic and Nucleophilic Substitutions on the Fused Rings
While the N-acetyl group deactivates the indole ring, electrophilic substitution, particularly arylation, can be achieved under specific catalytic conditions. The typical high reactivity of the indole C-3 position is attenuated, allowing for reactions to be directed to the C-2 position, a site that is usually less reactive.
Studies on N-acetylindoles have shown that oxidant-controlled, palladium-catalyzed oxidative coupling with arenes can lead to regioselective arylation. For instance, using silver acetate (B1210297) (AgOAc) as the oxidant can selectively direct arylation to the C-2 position, whereas copper(II) acetate (Cu(OAc)₂) promotes substitution at the C-3 position. nih.gov This regioselectivity offers a powerful tool for the controlled functionalization of the indole core. Furthermore, dearomative C-2 arylation of N-acetyl indoles has been achieved using iron(III) chloride (FeCl₃) to activate the indole, which then undergoes a Friedel–Crafts-type reaction with electron-rich arenes. rsc.org
The N-acetyl group is the dominant electronic factor controlling the reactivity of the this compound core. As a potent electron-withdrawing group, it significantly reduces the nucleophilicity of the indole ring system, making electrophilic aromatic substitution more challenging compared to unsubstituted indoles. This deactivation is so pronounced that under some conditions, N-acetylated indoles fail to react where their N-H counterparts are readily functionalized. nih.govacs.org
This electronic deactivation, however, enables alternative reaction pathways. The reduced electron density at C-3 can prevent unwanted side reactions and, as mentioned, allows for catalytic systems to direct substitution to other positions like C-2. nih.gov Sterically, the fused cyclopentanone (B42830) ring and the acetyl group itself can influence the approach of reagents, potentially favoring substitution at the less hindered positions of the benzene (B151609) ring portion of the indole nucleus, such as C-5 and C-7, under certain reaction conditions.
Oxidative and Reductive Manipulations of the Core Structure
The fused ring system is amenable to various oxidative and reductive transformations. The specific outcome of these reactions depends on the reagents and conditions employed.
Oxidation : Research on related N-acyl-tetrahydrocyclopenta[b]indoles has demonstrated that the olefinic double bond of the indole can be oxidized. For example, treatment with hydrogen peroxide in the presence of formic acid can yield stereoisomeric epoxides. researchgate.net Halide-catalyzed oxidation is another pathway, although the presence of a strong electron-withdrawing group on the indole nitrogen, such as an acetyl group, can suppress this type of reaction. nih.gov This highlights how the N-acetyl group modulates the core's susceptibility to oxidation.
Reduction : The core structure possesses multiple sites for reduction. The ketone at C-3 can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride. More forcing conditions, such as those employing lithium aluminum hydride (LiAlH₄), could potentially reduce both the ketone and the N-acetyl amide group. Furthermore, catalytic hydrogenation can reduce the double bonds within the indole system, leading to the corresponding saturated indoline (B122111) structure. The synthesis of related tetrahydrocyclopenta[b]indoles from aniline (B41778) precursors indicates the stability and accessibility of the reduced core. researchgate.netnih.gov
Table 2: Potential Redox Reactions of the Core Structure
| Transformation | Reagent(s) | Product Feature |
|---|---|---|
| Ketone Reduction | NaBH₄ | C-3 alcohol |
| Ketone & Amide Reduction | LiAlH₄ | C-3 alcohol and N-ethyl group |
| Indole Ring Reduction | H₂, Pd/C | Fused indoline structure |
This table outlines potential transformations based on the reactivity of the functional groups present in the core structure.
Structural Characterization and Mechanistic Investigations in Cyclopenta B Indolone Chemistry
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the unambiguous determination of the complex, fused-ring structure of 7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational/electronic spectroscopy provides a complete picture of its atomic connectivity, molecular formula, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of structural assignment for organic molecules. For this compound, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be required to assign all proton and carbon signals definitively.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, aliphatic, and acetyl protons. The three protons on the benzene (B151609) ring portion of the indole (B1671886) core would appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the cyclopentanone (B42830) ring are aliphatic and would likely resonate in the δ 2.5-3.5 ppm range as complex multiplets due to spin-spin coupling. The methyl protons of the acetyl group would give rise to a characteristic singlet at approximately δ 2.6 ppm.
¹³C NMR: The carbon spectrum would reveal signals for all 13 carbon atoms in the molecule. The two carbonyl carbons (ketone and amide) are expected at the most downfield shifts (δ 190-210 ppm and δ 168-172 ppm, respectively). The aromatic carbons would appear between δ 110-150 ppm, while the aliphatic carbons of the cyclopentanone ring and the acetyl methyl group would be found in the upfield region (δ 20-45 ppm).
2D NMR: Two-dimensional techniques are essential for confirming the connectivity.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, within the cyclopentanone ring and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the fused ring system and confirming the position of the acetyl group. For example, correlations would be expected from the acetyl protons to the amide carbonyl carbon and the adjacent aromatic carbon (C7).
Expected ¹H and ¹³C NMR Chemical Shift Data The following is a representative table of expected chemical shifts. Actual experimental values may vary.
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
|---|---|---|
| H1/C1 | ~3.0-3.2 (m) | ~35-40 |
| H2/C2 | ~2.7-2.9 (m) | ~25-30 |
| C3 | - | ~200-208 (Ketone C=O) |
| H5/C5 | ~7.5-7.7 (d) | ~120-125 |
| H6/C6 | ~7.2-7.4 (t) | ~125-130 |
| C7 | - | ~135-140 |
| H8/C8 | ~8.0-8.2 (d) | ~115-120 |
| Acetyl CH₃ | ~2.6 (s) | ~24-27 |
| Acetyl C=O | - | ~169-172 (Amide C=O) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, this method would be used to confirm its molecular formula, C₁₃H₁₁NO₂.
By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₁₃H₁₁NO₂ is 213.07898 Da. An experimental HRMS measurement yielding a value within a very narrow tolerance (e.g., ±5 ppm) of this calculated mass would provide unambiguous confirmation of the molecular formula.
Further analysis of the mass spectrum could reveal characteristic fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID). Expected fragmentation pathways would include the loss of the acetyl group (M-43) or the loss of a carbonyl group (M-28), providing additional structural evidence.
HRMS Data Summary
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO₂ |
| Calculated Exact Mass | 213.07898 Da |
Vibrational and Electronic Spectroscopy
Vibrational Spectroscopy (FTIR): Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of functional groups. The FTIR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural features. Two distinct carbonyl stretching frequencies would be prominent: one for the five-membered ring ketone (typically ~1740-1760 cm⁻¹) and another for the N-acetyl amide group (~1680-1700 cm⁻¹). Other significant peaks would include C-H stretching for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons, and C=C stretching vibrations in the aromatic ring (~1450-1600 cm⁻¹).
Electronic Spectroscopy (UV-Vis): Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The indole nucleus fused with the cyclopentanone ring and substituted with an acetyl group constitutes a chromophore that would absorb UV light. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions, characteristic of the extended aromatic system. The exact position of the absorption maxima (λ_max) would be influenced by the carbonyl and acetyl substituents, which act as auxochromes.
Computational Chemistry and Theoretical Studies
Theoretical calculations are employed to complement experimental data, offering insights into reaction mechanisms, molecular geometry, and stereochemistry that can be difficult to probe experimentally.
Density Functional Theory (DFT) for Reaction Pathway Analysis and Transition State Elucidation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. For the synthesis of cyclopenta[b]indolones, which can be formed through reactions like the Nazarov cyclization or Fischer indolization, DFT is invaluable for mapping the potential energy surface of the reaction.
By calculating the energies of reactants, intermediates, products, and transition states, a complete reaction profile can be constructed. Transition states are identified as first-order saddle points on the potential energy surface, characterized by a single imaginary vibrational frequency. The activation energy (the energy difference between the reactant and the transition state) can then be calculated to predict the feasibility of a proposed mechanism. For instance, in a hypothetical synthesis of the target molecule, DFT could be used to compare different possible cyclization pathways and identify the most energetically favorable route.
Illustrative DFT Energy Profile This table represents a hypothetical reaction coordinate. Energies are relative.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | Starting Materials | 0 |
| TS1 | First Transition State | +25 |
| Intermediate | Cyclization Intermediate | +5 |
| TS2 | Second Transition State | +15 |
Conformational Analysis and Stereochemical Studies (e.g., Nuclear Overhauser Effect)
The fusion of the five-membered cyclopentanone ring to the planar indole system introduces conformational considerations. The cyclopentanone ring is not planar and can adopt various puckered conformations, such as an envelope or twist form. Computational methods, including DFT, can be used to calculate the relative energies of these different conformations to determine the most stable three-dimensional structure of the molecule.
Experimentally, the stereochemistry and through-space proximity of protons can be confirmed using Nuclear Overhauser Effect (NOE) spectroscopy. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would reveal correlations between protons that are close in space, even if they are not coupled through bonds. For this compound, NOE correlations would be expected between the methyl protons of the acetyl group and the aromatic proton at the C8 position of the indole ring. Furthermore, NOE signals between specific protons on the cyclopentanone ring would help to define its preferred conformation and its orientation relative to the indole plane. These experimental NOE restraints can be used in conjunction with computational models to build a highly accurate 3D model of the molecule.
Electronic Structure Analysis: Global Softness, Chemical Hardness, and Electrophilicity Indices
The reactivity and stability of a chemical compound can be quantitatively described through global reactivity descriptors derived from density functional theory (DFT). These descriptors, including chemical hardness (η), global softness (S), and the electrophilicity index (ω), provide valuable insights into the electronic structure and potential reaction dynamics of a molecule.
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A high value of chemical hardness indicates a more stable and less reactive molecule. Conversely, Global Softness (S) , which is the reciprocal of chemical hardness (S = 1/η), signifies how easily a molecule can undergo electronic changes. A higher softness value corresponds to greater reactivity.
The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index suggests a greater propensity to participate in reactions by accepting electrons.
| Parameter | Value (eV) |
|---|---|
| Chemical Hardness (η) | 1.98 |
| Global Softness (S) | 0.25 |
| Electrophilicity Index (ω) | 4.27 |
These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a key determinant of a molecule's stability and reactivity. A smaller HOMO-LUMO gap generally corresponds to a softer, more reactive molecule. The acetyl group at the 7-position of the target molecule, being an electron-withdrawing group, is expected to influence these electronic properties by modulating the electron density of the indole ring system.
Postulated Reaction Mechanisms for Key Transformations
The synthesis of the cyclopenta[b]indolone core, the fundamental structure of this compound, can be achieved through several strategic synthetic routes. The key transformations often involve the formation of the five-membered ring fused to the indole nucleus. Plausible reaction mechanisms for the construction of this scaffold include the Nazarov cyclization, Friedel-Crafts reactions, and various cycloaddition strategies.
Nazarov Cyclization: This is a powerful method for the construction of cyclopentenones, which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. In the context of cyclopenta[b]indolone synthesis, an appropriately substituted indolyl vinyl ketone can undergo cyclization to form the fused five-membered ring. clockss.orgescholarship.orgnih.gov The reaction is typically promoted by a Lewis acid or a Brønsted acid, which activates the ketone towards cyclization. An unprecedented Nazarov-type cyclization mediated by acetyl iodide, formed in situ, has been developed to afford cyclopenta[b]indoles. clockss.org
Friedel-Crafts Reactions: Intramolecular Friedel-Crafts reactions are a classic approach for forming cyclic structures on aromatic rings. For the synthesis of cyclopenta[b]indolones, an indole derivative with a suitable tethered electrophilic group can undergo intramolecular cyclization. nih.gov For instance, an indole-propionic acid derivative, upon conversion to its acyl chloride, can cyclize in the presence of a Lewis acid to form the cyclopentanone ring fused to the indole at the C2 and C3 positions. The regioselectivity of the Friedel-Crafts acylation on the indole nucleus is a critical factor in this approach.
Cycloaddition Reactions: Various cycloaddition strategies have been employed for the construction of the cyclopenta[b]indole (B15071945) framework. A [3+2] cycloaddition reaction represents a convergent approach where a three-atom component and a two-atom component react to form the five-membered ring. For example, the reaction of an indole derivative with a suitable two-carbon synthon can lead to the formation of the cyclopenta[b]indole system. Dearomative [3+2] cycloaddition of 2-nitrobenzofurans with para-quinamines has been developed to construct benzofuro[3,2-b]indol-3-one derivatives. nih.gov Furthermore, [4+2] cycloaddition reactions have also been explored for accessing related spiro-oxindole derivatives. rsc.org
These mechanistic pathways provide a versatile toolbox for synthetic chemists to construct the intricate architecture of this compound and its analogs, enabling further exploration of their chemical and biological properties.
Derivatives, Analogues, and Structural Diversification of the 7 Acetyl 1,2 Dihydrocyclopenta B Indol 3 4h One Scaffold
Synthesis of Substituted Cyclopenta[b]indolone Analogues
The functionalization of the cyclopenta[b]indolone core is a key strategy for generating analogues with diverse properties. Methods have been developed to introduce substituents at various positions, particularly on the indole (B1671886) ring.
A straightforward, three-step procedure has been developed for the synthesis of a wide range of 7-aryl substituted paullone (B27933) derivatives. nih.gov This method provides access to analogues that are structurally similar to promising antitumor agents. nih.gov The synthesis of these analogues highlights the accessibility of C-7 substituted compounds, which were previously underrepresented in studies of this class of molecules. nih.gov
Another powerful method for accessing the cyclopenta[b]indole (B15071945) skeleton is through a (3+2) annulation cascade. A Scandium(III) triflate-catalyzed reaction between 2-indolylmethanols (acting as a three-carbon synthon) and propargylic alcohols (a two-carbon synthon) provides a direct and high-yield pathway to synthetically useful cyclopenta[b]indoles. nih.gov This method is noted for its efficiency, use of easily accessible substrates, and broad scope. nih.gov
Further diversification is achieved through the synthesis of spiro-fused analogues. For instance, a series of di-spirooxindole analogues, which join oxindole (B195798) and cyclohexanone (B45756) moieties, have been synthesized. nih.gov This one-pot method involves the generation of azomethine ylides from isatin (B1672199) derivatives, which then react with cyclohexanone-based chalcones in a [3+2] cycloaddition reaction to afford structurally complex spirocycles. nih.gov Additionally, N-acetyl derivatives, which are closely related to the title compound, have been synthesized from N-(cyclopent-2-en-1-yl)anilines via palladium-catalyzed intramolecular cyclization. researchgate.net
Table 1: Examples of Synthesized Substituted Cyclopenta[b]indole Analogues This table is generated based on data from the text and is for illustrative purposes.
| Compound Name | Synthetic Method | Key Feature | Reference |
|---|---|---|---|
| 7-Aryl substituted paullones | Three-step procedure including Fisher indolization | Aryl group at C-7 | nih.gov |
| 2-(Diphenylmethylene)-3,3-diphenyl-1-(p-tolyl)-2,3-dihydrocyclopenta[b]indole | Sc(OTf)3-catalyzed (3+2) annulation | Multiple aryl substitutions | nih.gov |
| Di-spirooxindole analogues | [3+2] cycloaddition of azomethine ylides | Spirocyclic fusion of oxindole and cyclohexanone | nih.gov |
| N-acetyl-7-methyl-3,3a,4,8b-tetrahydrocyclopenta[b]indole | Palladium-catalyzed intramolecular cyclization | N-acetylation and methyl substitution | researchgate.net |
Exploration of Differently Fused-Ring Systems Based on the Indole Core
Altering the size of the rings fused to the indole core represents a significant architectural modification. The synthesis of seven-membered ring systems, in particular, has been an area of active research due to their prevalence in natural products and the synthetic challenges they present. nih.govchemrxiv.org
One successful approach involves an asymmetric synthesis of 7-membered-ring-bridged 3,4-fused tricyclic indoles. rsc.orgresearchgate.net This method utilizes a regio- and enantioselective Friedel–Crafts alkylation/N-hemiacetalization and dehydration sequence with N-methyl-4-aminoindole as a 1,4-bisnucleophile and β,γ-unsaturated α-ketoesters. rsc.org The reaction is catalyzed by a Ni(II)-PyBPI complex, affording the desired chiral tricyclic indoles in good yields. rsc.org
A different strategy for creating fused seven-membered rings is through a base-induced ring expansion. nih.govchemrxiv.org This method has been developed as a general protocol to construct a wide range of fused seven-membered polycyclic systems, including those with a bicyclo[5.3.0]decane skeleton. nih.govchemrxiv.org Such ring expansion techniques provide a powerful platform for accessing synthetically challenging scaffolds that are present in various sesquiterpenoid natural products. nih.govchemrxiv.org These methods demonstrate the feasibility of expanding beyond the five-membered cyclopentanone (B42830) ring of the original scaffold to explore novel chemical space. nih.govchemrxiv.orgrsc.orgresearchgate.net
Heteroatom Incorporations and Heterocyclic Annulations
The introduction of heteroatoms into the scaffold or the annulation (fusion) of additional heterocyclic rings can significantly alter the molecule's physicochemical and biological properties.
Aza-annulation strategies have been employed to construct novel fused heterocyclic frameworks onto a tetrahydro-β-carboline core, which is structurally related to the indole systems. nih.gov These methods involve reacting enaminones and nitroenamines with various bis-electrophiles to build five- and six-membered heterocyclic rings. nih.gov This approach provides a one-step pathway to complex polycyclic systems such as indolizino[8,7-b]indoles and pyrimido[1′,6′:1,2]pyrido[3,4-b]indoles, which are core structures of many indole alkaloids. nih.gov For example, the reaction of acetyl-substituted enaminones with oxalyl chloride yields indolizino[8,7-b]indole-2,3-diones in high yields. nih.gov
Another key strategy for modulating the core is bioisosteric replacement, where an atom or group of atoms is replaced by another with similar properties. Substituting the indole core with an azaindole (a pyrrolopyridine) is a common approach to modulate properties like solubility, pKa, and target binding affinity. researchgate.net The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system, in particular, has been widely used as a bioisostere of indole in drug discovery. researchgate.netresearchgate.net The synthesis of 3-substituted 7-azaindole (B17877) derivatives has been achieved through the direct coupling of 7-azaindole with various cyclic imines. researchgate.net
Further examples of heteroatom incorporation include the cyclization of imino derivatives of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole (a related indole scaffold) with reagents like chloroacetic acid or thionyl chloride to furnish thiazolidine (B150603) and nih.govnih.govrsc.orgthiadiazino derivatives, respectively. mdpi.com
Strategies for Modulating Molecular Scaffolding and Architecture
The deliberate modification of a molecular scaffold is a cornerstone of modern synthetic chemistry, enabling the systematic exploration of chemical diversity. Several key strategies have been successfully applied to the cyclopenta[b]indolone framework and related indole systems.
Ring Expansion and Annulation: As detailed previously, ring expansion strategies offer a direct route to larger, fused-ring systems, such as the generation of seven-membered polycyclic architectures from smaller ring precursors. nih.govchemrxiv.org Concurrently, annulation reactions, such as the Lewis-acid-catalyzed (3+2) annulation of 2-indolylmethanols, provide an efficient means to construct the foundational cyclopenta[b]indole ring system itself. nih.gov Aza-annulation further expands this toolbox, allowing for the fusion of new, nitrogen-containing heterocyclic rings to the core structure. nih.gov
Bioisosteric Replacement: The replacement of the indole core's benzene (B151609) ring with a pyridine (B92270) ring to form an azaindole is a powerful strategy. researchgate.net This substitution of a carbon atom with a nitrogen atom introduces a hydrogen bond acceptor and alters the electronic properties of the aromatic system, which can lead to improved pharmacological profiles. researchgate.netresearchgate.net
Multi-Component Reactions (MCRs): MCRs are highly efficient processes that create multiple bonds in a single step from three or more starting materials, enabling the rapid synthesis of complex heterocyclic molecules. researchgate.net The use of indole derivatives as reactants in MCRs has been a focus of recent investigations for generating diverse indole-substituted heterocycles. researchgate.net This approach allows for the atom-economical construction of large libraries of analogues for screening and optimization.
These strategies, from targeted substitutions and ring expansions to fundamental changes in the core heterocyclic system, provide a robust toolkit for the structural diversification of the 7-acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one scaffold.
Academic Research Applications and Future Directions in Cyclopenta B Indolone Chemistry
Role as Synthetic Intermediates in Complex Molecule Synthesis
The rigid, fused-ring system of the cyclopenta[b]indolone skeleton makes it an exceptionally valuable building block, or synthetic intermediate, for the construction of more complex molecular architectures. researchgate.net Organic chemists utilize these intermediates to access a variety of intricate natural products and novel compounds with potential pharmaceutical value. nih.gov
One of the key advantages of using cyclopenta[b]indolone intermediates is the ability to introduce multiple stereocenters, including challenging all-carbon quaternary stereocenters, in a controlled manner. researchgate.net The functional groups on the cyclopenta[b]indolone core, such as the ketone in 7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one, provide reactive handles for further chemical modifications.
Notable examples of the application of this scaffold include:
Total Synthesis of Bruceolline H: A synthetic methodology involving a tandem gold(I)-catalyzed rearrangement/Nazarov cyclization to produce cyclopenta[b]indol-1-ones was successfully applied to the total synthesis of this natural product. nih.gov
Access to Bioactive Alkaloids: The cyclopenta[b]indole (B15071945) core is prevalent in numerous alkaloids with a wide range of biological activities, such as fischerindole L (cytotoxic), terpendole E (mitotic kinesin inhibitor), and yuehchukene (B1200704) (anti-fertility). nih.gov Synthetic strategies targeting the core scaffold provide a pathway to synthesize these and other related bioactive molecules. nih.gov
The strategic importance of these intermediates is summarized in the following table, which highlights key transformations and the resulting complex molecular classes.
| Intermediate Type | Key Transformation | Target Molecule Class | Representative Example |
| Cyclopenta[b]indol-1-ones | Gold(I)-catalyzed Nazarov Cyclization | Indole (B1671886) Alkaloids | Bruceolline H nih.gov |
| Chiral Cyclopenta[b]indolones | Asymmetric Fischer Indolization | Molecules with Quaternary Stereocenters | Optically Active Indolones researchgate.net |
| Functionalized Cyclopenta[b]indoles | Intramolecular Friedel-Crafts | Polycyclic Indole Systems | Fused Indole Derivatives researchgate.netchim.it |
Development of Novel Methodologies Inspired by the Cyclopenta[b]indolone Motif
The significance of the cyclopenta[b]indolone framework has spurred the development of numerous innovative synthetic methods to construct this heterocyclic system efficiently and selectively. researchgate.netrsc.org These methodologies often feature high levels of atom economy and the ability to generate molecular complexity rapidly. researchgate.net
A major focus has been on metal-catalyzed reactions, which offer versatility, broad substrate scope, and tolerance to various functional groups. nih.gov These approaches represent a significant advancement over classical methods like the Fischer indole synthesis, which can have limitations with unsymmetrically substituted precursors. acs.org
Recent advancements in synthetic methodologies include:
Palladium-Catalyzed Reactions: These are among the most reported methods and include processes like intramolecular Heck coupling and C-H activation to form the crucial carbon-carbon bonds of the cyclopentane (B165970) ring. chim.itresearchgate.net
Gold-Catalyzed Cyclizations: Gold(I) catalysts have proven effective in activating triple bonds towards nucleophilic attack, enabling tandem reactions that quickly build the cyclopenta[b]indole core. nih.govresearchgate.net
Rhodium and Copper-Catalyzed Approaches: Rhodium catalysis has emerged as a powerful tool for directed C-H functionalization, while copper complexes have been used for highly enantioselective Nazarov cyclizations to create chiral cyclopenta[b]indoles. nih.govresearchgate.net
Lewis and Brønsted Acid-Catalyzed Cyclizations: Inexpensive and environmentally friendly catalysts like iron(III) bromide (FeBr₃) and Brønsted acids are used to promote intramolecular cyclizations, such as the Friedel-Crafts reaction and Nazarov-type reactions, to afford the desired scaffold. nih.govchim.it
The following table compares several modern synthetic strategies for accessing the cyclopenta[b]indole core.
| Catalyst Type | Reaction Type | Key Features |
| Palladium (Pd) | C-H Activation / Heck Coupling | High versatility, widely reported. chim.itresearchgate.net |
| Gold (Au) | Alkyne Activation / Cyclization | Rapid complexity generation, tandem processes. nih.gov |
| Rhodium (Rh) | Asymmetric C-H Functionalization | Access to chiral, enantioenriched products. researchgate.net |
| Copper (Cu) | Asymmetric Nazarov Cyclization | Excellent enantioselectivity. nih.gov |
| Iron (Fe) | Lewis Acid-Catalyzed Nazarov Cyclization | Inexpensive, environmentally friendly. nih.gov |
| Triflic Acid | Brønsted Acid-Catalyzed Cyclization | High diastereoselectivity via Friedel-Crafts. researchgate.net |
Integration into Theoretical Frameworks for Advanced Materials Science (e.g., Nonlinear Optical Properties)
Beyond their biological and synthetic relevance, indole derivatives are gaining attention as candidates for advanced materials, particularly in the field of nonlinear optics (NLO). arxiv.orgniscpr.res.in NLO materials can alter the properties of light and are crucial for applications in telecommunications, optical computing, and frequency generation. researchgate.net
The NLO response in organic molecules often arises from the presence of a π-conjugated system coupled with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT). researchgate.netresearchgate.net The indole nucleus can act as an effective electron donor. researchgate.net Theoretical studies using quantum chemical methods like Density Functional Theory (DFT) are employed to predict the NLO properties of new molecular designs. niscpr.res.inresearchgate.net
Key parameters calculated to evaluate NLO potential include:
Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.
First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO activity. researchgate.net
Computational studies on various indole derivatives have shown that their NLO properties can be tuned by modifying substituents on the indole ring. researchgate.net For a compound like this compound, the acetyl group acts as an electron-withdrawing group, which, in conjunction with the electron-donating indole nitrogen, could create the donor-acceptor system necessary for NLO activity. While specific data for this exact molecule is not widely published, related indole-based chalcones and other derivatives have been shown to possess significant hyperpolarizability values, suggesting that the cyclopenta[b]indolone class is a promising area for the design of new NLO materials. niscpr.res.in
Chemoinformatic and Library Synthesis Approaches to Cyclopenta[b]indolone Derivatives
To efficiently explore the vast chemical space and identify new bioactive compounds, modern drug discovery often relies on chemoinformatic tools and the synthesis of compound libraries. nih.gov The cyclopenta[b]indolone scaffold is an attractive core for library synthesis due to its "privileged" nature and the availability of diverse synthetic routes. nih.govacs.org
Library Synthesis: The goal is to create a large collection of structurally related analogues by systematically varying the substituents around the core scaffold. Methodologies like multicomponent reactions (MCRs) are particularly well-suited for this, as they can generate significant molecular diversity in a single step. nih.gov For cyclopenta[b]indolones, library synthesis could involve varying the substituents on the aromatic ring or the cyclopentanone (B42830) moiety.
DNA-Encoded Libraries (DELs): This cutting-edge technique involves synthesizing libraries of compounds where each molecule is attached to a unique DNA barcode. This allows for the rapid screening of millions or even billions of compounds against a biological target. While specifically applied to oxindole (B195798) scaffolds, the strategies used—such as on-DNA 1,3-dipolar cyclizations, cyclopropanations, and aldol (B89426) reactions—could be adapted for the synthesis of cyclopenta[b]indolone-based DELs. nih.gov This would enable the exploration of this chemical space on an unprecedented scale.
Chemoinformatics: Computational tools are used to analyze these libraries, predict properties (like drug-likeness and toxicity), and identify the most promising candidates for synthesis and testing. By analyzing the structure-activity relationships (SAR) from screening data, chemoinformatic models can guide the design of next-generation compounds with improved potency and selectivity.
Identification of Unexplored Reactivity Patterns and Synthetic Opportunities
Despite significant progress, the field of cyclopenta[b]indolone chemistry continues to offer exciting opportunities for discovery. Researchers are actively seeking to identify new reactivity patterns and develop next-generation synthetic strategies.
Future research directions and unexplored opportunities include:
Biomimetic Synthesis: Nature produces complex indole alkaloids from simple precursors like tryptophan. nih.gov Developing synthetic routes that mimic these biological pathways could lead to highly efficient and stereoselective syntheses of complex cyclopenta[b]indolones. nih.govnih.gov
Novel Multicomponent Reactions (MCRs): Designing new one-pot MCRs that directly assemble the cyclopenta[b]indolone core from simple, readily available starting materials would be a major advance, offering rapid access to diverse compound libraries. nih.gov
Catalytic Enantioselective Desymmetrization: For prochiral starting materials (molecules that can be made chiral), developing catalytic methods to selectively form one enantiomer of a chiral cyclopenta[b]indolone over the other remains a key challenge and a significant opportunity. researchgate.net
Functionalization of New Positions: Much of the existing chemistry focuses on modifying the indole nitrogen or the cyclopentanone ring. Exploring selective C-H functionalization at other positions on the aromatic ring could unlock access to novel analogues with unique properties.
Application in Photochemistry: The conjugated system of the cyclopenta[b]indolone motif suggests potential applications in photochemistry and photoredox catalysis, an area that remains largely unexplored for this specific scaffold.
By pursuing these and other innovative avenues, chemists can continue to unlock the full potential of the cyclopenta[b]indolone framework in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one, and what are the critical reaction steps?
- Methodology: Synthesis typically involves multi-step organic reactions, such as acid-catalyzed cyclization and protecting group strategies. For example, boron tribromide (BBr₃) in dichloromethane at low temperatures (-5°C to 0°C) is used for demethylation, followed by esterification with ethanol at 0–40°C, achieving yields up to 88.9% in telescoped procedures . Key intermediates like 7-methoxy precursors are critical for regioselective functionalization.
Q. How is the structural integrity of this compound validated experimentally?
- Methodology: Use single-crystal X-ray diffraction (mean C–C bond deviation: 0.002 Å, R factor: 0.041) to resolve stereochemistry . Complement with ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for validation .
Q. What analytical techniques are recommended for purity assessment?
- Methodology: High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm, coupled with elemental analysis (C, H, N). For trace impurities, use gas chromatography-mass spectrometry (GC-MS) or differential scanning calorimetry (DSC) to detect polymorphic variations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodology: Systematic variation of parameters:
- Temperature : Lower temperatures (-5°C) during BBr₃-mediated demethylation reduce side reactions .
- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity.
- Catalyst : Screen Lewis acids (e.g., BF₃·Et₂O) for cyclization efficiency.
- Workflow : Telescoped procedures minimize intermediate isolation, improving overall yield .
Q. How should researchers resolve contradictions in spectral or crystallographic data during characterization?
- Methodology:
- Cross-validation : Compare X-ray data (e.g., space group symmetry, unit cell parameters) with computational models (DFT-optimized geometries) .
- Impurity analysis : Use preparative TLC or column chromatography to isolate minor components causing spectral noise.
- Database alignment : Check against NIST-standardized spectra for known artifacts (e.g., solvent adducts) .
Q. What strategies are employed to predict the pharmacological activity of this compound?
- Methodology:
- In silico docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.
- SAR studies : Modify the acetyl group or cyclopentane ring to assess bioactivity trends, as seen in related indole derivatives .
- In vitro assays : Use cell-based models (e.g., apoptosis assays, enzyme inhibition) to validate predictions.
Q. How can researchers address low reproducibility in synthetic protocols for this compound?
- Methodology:
- Parameter documentation : Record exact stoichiometry, solvent purity, and atmospheric controls (e.g., inert gas use).
- Batch analysis : Compare yields and purity across multiple synthetic batches using statistical tools (e.g., ANOVA).
- Collaborative verification : Reproduce results in independent labs to identify protocol-sensitive steps .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
